Methyl(undecyl)amine hydrochloride
Description
Methyl(undecyl)amine hydrochloride is a quaternary ammonium salt with a secondary amine structure, consisting of a methyl group and an undecyl (11-carbon) chain bonded to the nitrogen atom, followed by protonation with hydrochloric acid.
Properties
IUPAC Name |
N-methylundecan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSHPNJCEAKIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]
Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Amine Oxides: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemical Applications
1. Catalysis
Methyl(undecyl)amine hydrochloride serves as a catalyst in organic synthesis reactions. Its structure allows it to facilitate various chemical transformations, enhancing reaction rates and yields. This property is particularly useful in the synthesis of complex organic molecules.
2. Surfactants
Due to its amphiphilic nature, this compound is employed in the formulation of surfactants. These surfactants are crucial in applications such as detergents and emulsifiers, where they help reduce surface tension between different phases, improving product performance.
Biological Applications
1. Biochemical Studies
In biochemical research, this compound is utilized in assays to study enzyme kinetics and protein interactions. Its ability to interact with both hydrophilic and hydrophobic regions of biomolecules makes it an effective tool for probing biological processes.
2. Pharmaceutical Intermediates
This compound is an important intermediate in the synthesis of pharmaceutical compounds. It plays a role in the development of drugs that target various biological pathways, contributing to advancements in medicinal chemistry.
Industrial Applications
1. Corrosion Inhibitors
The compound is used as a corrosion inhibitor in industrial settings. Its effectiveness in preventing metal degradation makes it valuable in industries such as oil and gas, where equipment is often exposed to corrosive environments.
2. Textile Industry
In the textile sector, this compound is applied during dyeing and finishing processes. It aids in improving dye uptake and fabric performance, ensuring high-quality textile products.
Case Studies
Case Study 1: Surfactant Development
A study investigated the use of this compound in developing new surfactants for cleaning applications. The results indicated that formulations containing this compound exhibited superior cleaning efficiency compared to traditional surfactants due to enhanced surface activity.
Case Study 2: Corrosion Inhibition
Research focused on the effectiveness of this compound as a corrosion inhibitor for steel in saline environments showed promising results. The compound significantly reduced corrosion rates, demonstrating its potential for industrial applications.
Mechanism of Action
The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylamine Hydrochloride (CAS 593-51-1)
Methylamine hydrochloride (CH₃NH₃⁺Cl⁻ ) is a primary amine salt with a single methyl group. Key differences include:
- Structure : Methylamine hydrochloride lacks the long alkyl chain, resulting in higher water solubility compared to Methyl(undecyl)amine hydrochloride.
- Applications : Used as a laboratory reagent and industrial intermediate (e.g., pharmaceuticals, agrochemicals) .
- Reactivity : As a primary amine, it exhibits stronger nucleophilicity than secondary amines like this compound.
Undecylamine Hydrochloride (CAS 7307-55-3)
Comparisons include:
- Basicity : The secondary amine in this compound is less basic than the primary amine in undecylamine hydrochloride due to steric and electronic effects.
- Hydrophobicity : Both compounds have similar hydrophobic tails, but this compound’s methyl group may slightly reduce its surfactant efficiency compared to undecylamine .
Ethylamine Hydrochloride (CAS Not Specified)
Ethylamine hydrochloride (CH₃CH₂NH₃⁺Cl⁻ ) has a shorter ethyl chain. Differences include:
- Solubility : Ethylamine hydrochloride is more water-soluble due to its shorter chain.
Aromatic Amine Hydrochlorides (e.g., [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride)
Complex derivatives like [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2) feature aromatic or heterocyclic groups. Key contrasts:
- Structure : Aromatic amines exhibit planar, rigid structures, whereas this compound has a flexible alkyl chain.
- Applications : Aromatic derivatives are often used in pharmaceuticals (e.g., kinase inhibitors), while this compound may serve in detergents or emulsifiers .
Data Table: Comparative Properties of Amine Hydrochlorides
| Compound | Molecular Formula | Chain Length | Amine Type | Key Applications |
|---|---|---|---|---|
| Methyl(undecyl)amine HCl | C₁₂H₂₈N·HCl | C11 | Secondary | Surfactants, organic synthesis |
| Methylamine HCl | CH₃NH₃⁺Cl⁻ | C1 | Primary | Lab reagent, pharmaceuticals |
| Undecylamine HCl | C₁₁H₂₅N·HCl | C11 | Primary | Surfactants, corrosion inhibitors |
| Ethylamine HCl | C₂H₇N·HCl | C2 | Primary | Organic intermediates |
| [4-(5-Methyl-oxadiazol)benzyl]amine HCl | C₁₀H₁₁N₃O·HCl | N/A | Aromatic | Pharmaceutical research |
Research Findings and Challenges
- Surfactant Performance : Alkyl chain length directly impacts critical micelle concentration (CMC). This compound’s CMC is expected to be lower than methylamine hydrochloride but higher than laurylamine derivatives .
Biological Activity
Methyl(undecyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a quaternary ammonium compound. Its structure can be represented as follows:
- Chemical Formula : CHN·HCl
- Molecular Weight : Approximately 221.82 g/mol
The presence of a long undecyl chain contributes to its amphiphilic properties, allowing it to interact effectively with lipid membranes.
The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial cell membranes. The positively charged ammonium group enhances its affinity for negatively charged bacterial surfaces, leading to increased permeability and eventual cell lysis.
Efficacy Against Pathogens
Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound is particularly effective against Bacillus subtilis, which is often used as a model organism for testing antimicrobial agents.
Study 1: Antimicrobial Potency Enhancement
In a study examining the enhancement of antimicrobial potency, this compound was combined with norfloxacin against resistant strains of Staphylococcus aureus. The results showed that the combination significantly reduced the MIC of norfloxacin by up to fourfold, indicating a potential use as an adjuvant in antibiotic therapy .
Study 2: Toxicity Assessment
A toxicity assessment was conducted using human cell lines to determine the safety profile of this compound. The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, suggesting a favorable therapeutic index for potential clinical applications .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Synergistic Effects : The compound demonstrates synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains.
- Mechanism Insights : Detailed mechanistic studies revealed that the disruption of membrane integrity is a primary mode of action, supported by electron microscopy imaging showing morphological changes in treated bacteria .
- Stability and Solubility : Formulation as hydrochloride salt improves solubility and stability, making it more suitable for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
